![molecular formula C14H14ClN3OS B5628670 1-(3-chlorophenyl)-5-(2-furylmethyl)-1,3,5-triazinane-2-thione](/img/structure/B5628670.png)
1-(3-chlorophenyl)-5-(2-furylmethyl)-1,3,5-triazinane-2-thione
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Description
Synthesis Analysis
The synthesis of triazine derivatives typically involves heterocyclization reactions. For instance, a related compound, 4-(4-chlorophenyl)-4,5-dihydro-1H-1,2,4-triazole-5-thione, was synthesized through the hetero-cyclization reaction of 4-chlorophenyl isothiocyanate and formic hydrazide (Yeo, Azizan, & Tiekink, 2019). Such methodologies hint at the potential synthesis routes for "1-(3-chlorophenyl)-5-(2-furylmethyl)-1,3,5-triazinane-2-thione" by employing appropriate precursors and reaction conditions tailored to incorporate the furylmethyl and chlorophenyl groups.
Molecular Structure AnalysisTriazine derivatives exhibit varied molecular conformations and hydrogen bonding patterns. The structural analysis of such compounds, such as "Hydrogen-bonded chains of rings in 1-(4-chloroanilinomethyl)-5-(4-chlorophenyl)-1,3,5-triazinane-2-thione," reveals the presence of weak N-H...S hydrogen bonds and C-H...Cl contacts forming intricate molecular assemblies (Zhang, Xian, Li, & Zhang, 2008). Such insights provide a foundation for understanding the molecular architecture of "1-(3-chlorophenyl)-5-(2-furylmethyl)-1,3,5-triazinane-2-thione."
Chemical Reactions and Properties
Triazine compounds participate in various chemical reactions, altering their functional groups and potentially leading to new derivatives with diverse properties. Research on related compounds demonstrates their reactivity, such as the formation of supramolecular dimers via thioamide-N–H⋯S(thione) hydrogen bonds and C=S⋯π(triazolyl) interactions, contributing to a three-dimensional architecture (Yeo, Azizan, & Tiekink, 2019).
Safety and Hazards
properties
IUPAC Name |
1-(3-chlorophenyl)-5-(furan-2-ylmethyl)-1,3,5-triazinane-2-thione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClN3OS/c15-11-3-1-4-12(7-11)18-10-17(9-16-14(18)20)8-13-5-2-6-19-13/h1-7H,8-10H2,(H,16,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RQSOAXCUVCYLAV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1NC(=S)N(CN1CC2=CC=CO2)C3=CC(=CC=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Chlorophenyl)-5-(furan-2-ylmethyl)-1,3,5-triazinane-2-thione |
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